molecular formula C28H26N2O4S B4843317 N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4843317
M. Wt: 486.6 g/mol
InChI Key: HQPJCJQZXZXPAM-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has been synthesized for its potential biological activities. In

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has the potential to induce cell death in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic mice. It has also been shown to inhibit the formation of amyloid beta, a protein that is implicated in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential to target multiple biological processes. However, its limited solubility in aqueous solutions and potential toxicity at higher concentrations may pose challenges for its use in certain experiments.

Future Directions

Future research on N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer's disease. Additional studies could also investigate its mechanism of action and potential side effects at different concentrations.
In conclusion, N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has shown potential for various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been studied for its potential biological activities, including its anti-cancer, anti-inflammatory, and anti-diabetic properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-20-8-6-7-11-26(20)30-35(32,33)27-18-23(13-12-21(27)2)28(31)29-24-14-16-25(17-15-24)34-19-22-9-4-3-5-10-22/h3-18,30H,19H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPJCJQZXZXPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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